N-(4-iodo-3-methylphenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-(4-iodo-3-methylphenyl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19IN2O3S2/c1-12-11-14(4-5-15(12)18)19-17(21)13-6-8-20(9-7-13)25(22,23)16-3-2-10-24-16/h2-5,10-11,13H,6-9H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRZRRHVSPIWXSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CS3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19IN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-iodo-3-methylphenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.
Antimicrobial Activity
Research indicates that compounds with sulfonamide groups, such as this compound, exhibit significant antimicrobial properties. A study highlighted that sulfone and sulfoxide derivatives demonstrated notable antibacterial activity against various Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| N-(4-iodo...) | P. aeruginosa | 8 µg/mL |
Anti-inflammatory Effects
In addition to antimicrobial properties, sulfonamide derivatives have been studied for their anti-inflammatory effects. A related compound was shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a potential mechanism for reducing inflammation .
Case Study:
A clinical trial involving a similar sulfonamide compound demonstrated a reduction in inflammatory markers in patients with rheumatoid arthritis, indicating potential therapeutic applications in inflammatory diseases.
The biological activity of this compound is hypothesized to involve the inhibition of bacterial folic acid synthesis, a common mechanism among sulfonamides. This inhibition disrupts bacterial growth and replication, making it an effective antimicrobial agent.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for evaluating its safety and efficacy. Preliminary studies suggest moderate absorption with potential hepatotoxicity at high doses, necessitating further investigation into its therapeutic window and side effects .
Table 2: Pharmacokinetic Profile
| Parameter | Value |
|---|---|
| Absorption | Moderate |
| Half-life | 6 hours |
| Metabolism | Hepatic |
| Excretion | Renal |
Scientific Research Applications
Pharmacological Properties
The compound is primarily investigated for its role as a receptor antagonist, particularly targeting neurokinin receptors. Neurokinin-1 (NK1) receptor antagonists have been studied for their potential in treating conditions such as anxiety, depression, and pain management. The structural features of N-(4-iodo-3-methylphenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide suggest it may exhibit similar properties to known NK1 antagonists.
General Synthetic Route
A typical synthetic approach includes:
- Formation of the Piperidine Ring : Utilizing appropriate precursors and reagents to construct the piperidine framework.
- Introduction of Iodine : Employing halogenation techniques to introduce the iodine atom at the para position relative to the methyl group.
- Thiophene Sulfonylation : Reacting with thiophene derivatives to attach the sulfonyl moiety.
Anticancer Activity
Recent studies have explored the anticancer potential of similar piperidine derivatives. For instance, compounds exhibiting structural similarities have shown promising results in inhibiting tumor cell proliferation and inducing apoptosis in cancer cell lines.
Neurokinin Receptor Antagonism
In efforts to develop novel NK1 receptor antagonists, compounds related to this compound have been synthesized and tested for their efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
